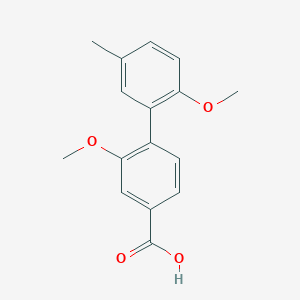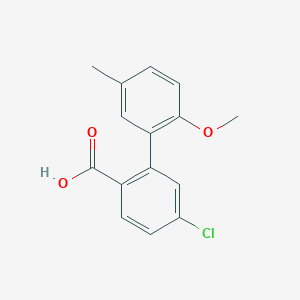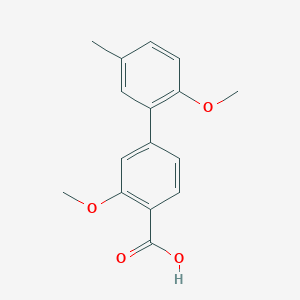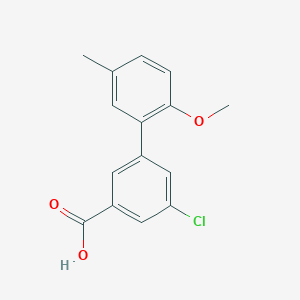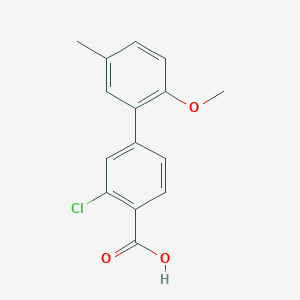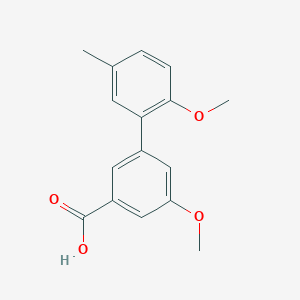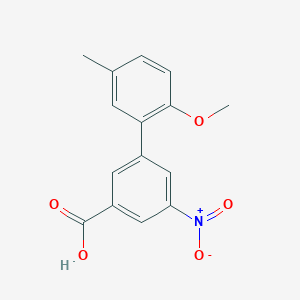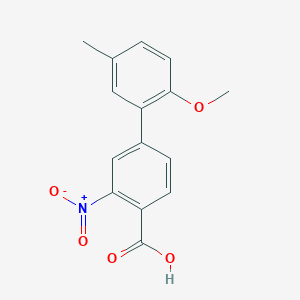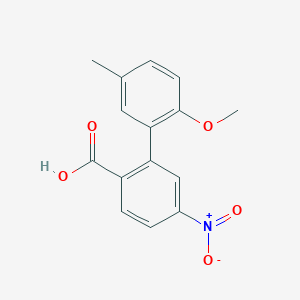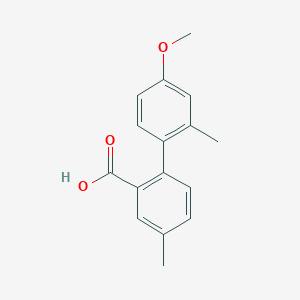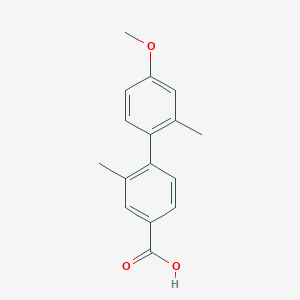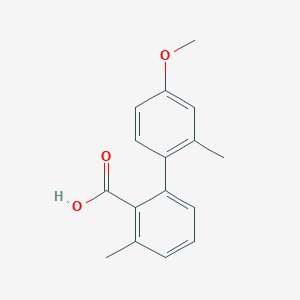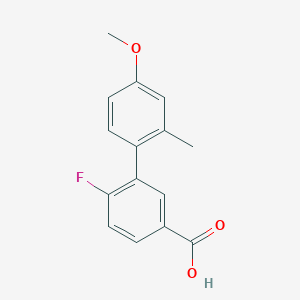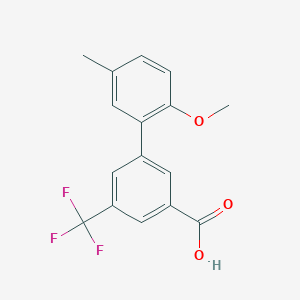
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is a compound of significant scientific interest. It is a highly effective synthetic reagent used in a variety of laboratory applications and has been researched extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in a variety of laboratory applications, including the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess antioxidant properties, which may be responsible for its anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) have been studied extensively. In animal models, it has been found to possess anti-inflammatory and antioxidant properties, as well as anti-cancer activity. It has also been found to inhibit the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess anti-fungal and anti-bacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) in laboratory experiments are numerous. It is a highly effective reagent and can be used in a variety of laboratory applications. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is a highly reactive compound, and therefore must be handled with care to avoid potential hazards.
Direcciones Futuras
There are numerous potential future directions for the use of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%). One potential application is the development of new therapeutic agents based on its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further research could be conducted to explore its potential use as an inhibitor of COX-2 and other enzymes involved in the production of inflammatory mediators. Furthermore, research could be conducted to explore its potential use as an anti-fungal and anti-bacterial agent. Finally, further research could be conducted to explore its potential use in the synthesis of other organic compounds.
Métodos De Síntesis
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-methoxy-5-methylphenol with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields the desired product in high yields (up to 95%).
Propiedades
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-3-4-14(22-2)13(5-9)10-6-11(15(20)21)8-12(7-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWYOLVOQRQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689961 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-43-4 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


